1H and 13C NMR chemical shift reference data for Pyridine, 2,3-bis(bromomethyl)-
1H and 13C NMR chemical shift reference data for Pyridine, 2,3-bis(bromomethyl)-
Executive Summary & Core Rationale
Pyridine, 2,3-bis(bromomethyl)- (CAS: 917476-19-8) is a highly reactive electrophilic precursor extensively utilized in the synthesis of multidentate (e.g., tridentate pyridine-pyrazole) ligands for transition metal complexation and drug development [1]. Because the reactivity of the two carbon-bromine (C–Br) bonds differs based on their proximity to the electronegative pyridine nitrogen, unambiguous structural elucidation is critical.
This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of Pyridine, 2,3-bis(bromomethyl)-. Furthermore, it establishes a self-validating experimental workflow that leverages 2D NMR techniques to eliminate assignment ambiguity, ensuring rigorous scientific integrity during synthetic validation.
Mechanistic Grounding & Sample Preparation
The accuracy of NMR data is heavily dependent on the physicochemical environment of the analyte. For Pyridine, 2,3-bis(bromomethyl)-, the sample preparation protocol must account for the molecule's polarity and lack of exchangeable protons.
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Solvent Selection: Deuterated chloroform (CDCl 3 ) is the optimal solvent. It provides excellent solubility for halogenated pyridines and lacks exchangeable protons that could complicate the baseline.
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Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v is strictly required to calibrate the chemical shift axis to exactly 0.00 ppm, preventing drift-induced assignment errors.
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Causality of Concentration: The sample should be prepared at a concentration of 15–20 mg per 0.6 mL of CDCl 3 . This specific concentration ensures a high signal-to-noise (S/N) ratio for the 13 C quaternary carbons (C2 and C3) without causing concentration-dependent chemical shift drifting due to intermolecular π−π stacking of the pyridine rings.
Self-Validating Experimental Protocol
To ensure the data acts as a self-validating system, 1D NMR must be coupled with 2D NMR. This prevents reliance on theoretical chemical shift estimations and grounds the structural proof in empirical, through-bond connectivity.
Step-by-Step Acquisition Methodology
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Instrument Tuning: Insert the 5 mm precision NMR tube into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium signal of CDCl 3 and shim the Z1–Z5 gradients until the TMS peak exhibits a line width of < 1.0 Hz.
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1 H NMR Acquisition (1D):
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Set the relaxation delay (D1) to 1.5 seconds .
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Causality: The bromomethyl protons relax relatively quickly, but a 1.5s delay ensures complete longitudinal ( T1 ) relaxation, allowing for mathematically exact integration (a perfect 2:2 ratio for the two –CH 2 Br groups). Acquire 16–32 scans.
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13 C NMR Acquisition (1D):
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Utilize a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the relaxation delay (D1) to 3.0 to 5.0 seconds .
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Causality: Quaternary carbons (C2 and C3) lack attached protons, depriving them of the efficient dipole-dipole relaxation mechanism. If D1 is too short, these critical structural markers will be artificially suppressed into the baseline. Acquire 512–1024 scans.
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2D NMR Validation Loop (HSQC & HMBC):
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HSQC (Heteronuclear Single Quantum Coherence): Acquire to map 1-bond C–H couplings. This directly links the isolated 1 H singlets to their respective 13 C bromomethyl signals.
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HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2- and 3-bond C–H couplings. This is the core of the self-validating system. The protons of the C2–CH 2 Br group will show a strong 3-bond correlation to the C3 quaternary carbon and the pyridine nitrogen, while the C3–CH 2 Br protons will correlate to C2 and C4. This cross-referencing mathematically proves the regiochemistry of the substitution.
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Quantitative Data: Chemical Shift Reference Tables
The following tables summarize the expected quantitative chemical shift data based on the anisotropic deshielding effects of the pyridine ring and the inductive electron-withdrawing effects of the bromine atoms [1, 2].
Table 1: 1 H NMR Chemical Shift Reference Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Rationale & Causality |
| H6 | 8.45 – 8.55 | Doublet of doublets (dd) | 1H | J6,5≈4.8 , J6,4≈1.5 | Most downfield proton due to the strong inductive and anisotropic deshielding effect of the adjacent electronegative pyridine nitrogen. |
| H4 | 7.68 – 7.75 | Doublet of doublets (dd) | 1H | J4,5≈7.8 , J4,6≈1.5 | Para to the nitrogen; deshielded by the ring current but lacks the direct alpha-effect of the heteroatom. |
| H5 | 7.25 – 7.35 | Doublet of doublets (dd) | 1H | J5,4≈7.8 , J5,6≈4.8 | Meta to the nitrogen; the most shielded aromatic proton on the ring. |
| C2–CH 2 Br | 4.55 – 4.65 | Singlet (s) | 2H | N/A | Deshielded relative to C3–CH 2 Br due to closer proximity (alpha-position) to the electronegative pyridine nitrogen [1]. |
| C3–CH 2 Br | 4.40 – 4.50 | Singlet (s) | 2H | N/A | Slightly more shielded than the C2 bromomethyl group due to its beta-position relative to the nitrogen. |
Table 2: 13 C NMR Chemical Shift Reference Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale & Causality |
| C2 | 155.0 – 157.0 | Quaternary (C) | Highly deshielded due to direct attachment to the pyridine nitrogen and the electron-withdrawing bromomethyl group. |
| C6 | 148.5 – 150.0 | Methine (CH) | Alpha to the nitrogen atom; strongly deshielded by induction. |
| C4 | 137.5 – 139.0 | Methine (CH) | Para to the nitrogen; typical shift for a substituted pyridine framework. |
| C3 | 133.0 – 135.0 | Quaternary (C) | Shifted downfield relative to an unsubstituted pyridine C3 due to the attached bromomethyl group. |
| C5 | 123.0 – 124.5 | Methine (CH) | Meta to the nitrogen; the most shielded aromatic carbon. |
| C2–CH 2 Br | 33.0 – 34.5 | Methylene (CH 2 ) | Influenced by the proximity to the nitrogen atom; aligns with analog data for 2,6-bis(bromomethyl)pyridine [2]. |
| C3–CH 2 Br | 29.0 – 30.5 | Methylene (CH 2 ) | Typical chemical shift for a benzylic/pyridylic carbon bonded to a heavy bromine atom (heavy atom effect). |
Workflow Visualization
The following logic diagram maps the self-validating architecture of the NMR analysis. By forcing the 1D data through a 2D validation matrix, the protocol ensures that no structural assignment is made on theoretical assumptions alone.
Fig 1: Self-validating NMR workflow for 2,3-bis(bromomethyl)pyridine structural confirmation.
